((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
Overview
Description
The compound ((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
is an organoboron compound. Organoboron compounds are known for their unique feature of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
Boronic acids have the general structure R−B(OH)2, where R is a substituent. In this case, the substituent is (R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl
. This structure allows boronic acids to act as Lewis acids .
Chemical Reactions Analysis
Boronic acids are known for their propensity to coordinate alcohols, diols, amino alcohols, etc . They are used in cross-coupling reactions , and also in numerous transversal fields including catalysis, materials science, biology, imaging, etc .
Physical and Chemical Properties Analysis
Boronic acids act as Lewis acids. Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 .
Scientific Research Applications
Treatment of Multiple Myeloma : Bolognese et al. (2009) investigated the stability of bortezomib, a boronic acid-based drug used primarily for the treatment of multiple myeloma. The study focused on its degradation under clinical conditions and found that bortezomib remains stable for a week at 4°C, undergoing slow oxidative deboronation over time, which partially inactivates the product (Bolognese et al., 2009).
Human Metabolism and Pharmacophore Development : Pekol et al. (2005) studied the human metabolism of bortezomib, identifying its circulating metabolites and elucidating the metabolic pathways involved. This research is crucial for understanding the drug's pharmacokinetics and designing more effective treatments (Pekol et al., 2005).
Isotopically Labeled Forms for Research : Li et al. (2007) synthesized isotopically labeled forms of bortezomib for research purposes. These forms are valuable for tracing the drug's distribution and metabolism in the body, providing insights into its mechanism of action (Li et al., 2007).
Proteasome Inhibition Studies : The compound's ability to bind the proteasome via its boronic acid moiety makes it a significant tool in studying proteasome inhibition, a critical pathway in cellular regulation and a target for cancer therapies (Pekol et al., 2005).
Boron Chemistry Research : The unique boronic acid moiety in bortezomib's structure makes it a subject of interest in boron chemistry research, contributing to the understanding of boron's role in medicinal chemistry and drug design.
Mechanism of Action
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Future Directions
Boronic acids are increasingly utilized in diverse areas of research. They are used for electrophoresis of glycated molecules, employed as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin . The future of boronic acids lies in their diverse range of uses and applications from therapeutics to separation technologies .
Properties
IUPAC Name |
[(1R)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJABQQUPOEUTA-WBVHZDCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732163 | |
Record name | N-[(1R)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-D-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132709-15-9 | |
Record name | B-[(1R)-3-Methyl-1-[[(2R)-1-oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132709-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1R)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-D-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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